molecular formula C16H17NO3 B13040440 Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate

Cat. No.: B13040440
M. Wt: 271.31 g/mol
InChI Key: ZDSJYICVTHVXPK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate is an organic compound with the molecular formula C16H17NO3 It is a derivative of pyridine, featuring a benzyloxy group at the 5-position and an ethyl acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.

    Reaction with Ethyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl 2-(5-(benzyloxy)pyridin-2-YL)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the pyridine ring can participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate can be compared with similar compounds such as:

    Ethyl 2-(benzyloxy)acetate: Lacks the pyridine ring, making it less versatile in certain chemical reactions.

    Ethyl 2-(pyridin-2-YL)acetate: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.

The presence of both the benzyloxy group and the pyridine ring in this compound makes it unique and potentially more effective in various applications.

Biological Activity

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes management and inflammation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyloxy group and an acetate moiety. The presence of these functional groups is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of Aldose Reductase (ALR2) . This enzyme plays a significant role in the polyol pathway, which is implicated in diabetic complications. By inhibiting ALR2, the compound reduces the conversion of glucose to sorbitol, thereby potentially alleviating some complications associated with diabetes.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. It inhibits lipid peroxidation and scavenges free radicals, which helps protect cells from oxidative stress. This property is particularly relevant in the context of diabetic complications where oxidative stress is a contributing factor.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS), which are crucial in the inflammatory response .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits ALR2 with an IC50 value indicating potent activity against this enzyme. The compound's stability under various conditions has been noted, suggesting that it maintains its biological activity over time.

In Vivo Studies

In vivo evaluations have been conducted using animal models to assess the therapeutic potential of the compound. For instance, studies involving diabetic rat models have shown that administration of this compound leads to a reduction in hyperglycemia and associated complications by modulating metabolic pathways influenced by ALR2 inhibition .

Case Studies

  • Diabetic Complications : A study focusing on diabetic rats demonstrated that treatment with this compound resulted in improved glycemic control and reduced oxidative stress markers compared to untreated controls.
  • Inflammatory Response : In another study evaluating inflammatory responses, rats treated with this compound showed significantly lower levels of inflammatory cytokines and mediators, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

CompoundMechanism of ActionBiological ActivityIC50 (µM)
This compoundALR2 InhibitionAntioxidant, Anti-inflammatory<10
Similar Pyridine DerivativeCOX-2 InhibitionAnti-inflammatory<50
Standard Drug (e.g., Celecoxib)COX-2 InhibitionAnti-inflammatory0.04

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2-(5-phenylmethoxypyridin-2-yl)acetate

InChI

InChI=1S/C16H17NO3/c1-2-19-16(18)10-14-8-9-15(11-17-14)20-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3

InChI Key

ZDSJYICVTHVXPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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